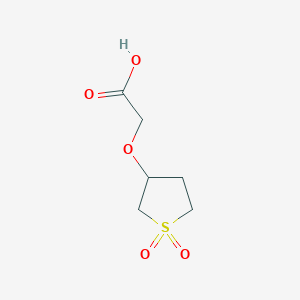

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid

Beschreibung

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid (CAS 4785-66-4) is a sulfone-containing acetic acid derivative with a saturated five-membered tetrahydrothiophene ring. Its molecular formula is C₆H₁₀O₄S, and it has a molecular weight of 178.21 g/mol . The compound features a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked via an oxygen atom to an acetic acid group.

Eigenschaften

Molekularformel |

C6H10O5S |

|---|---|

Molekulargewicht |

194.21 g/mol |

IUPAC-Name |

2-(1,1-dioxothiolan-3-yl)oxyacetic acid |

InChI |

InChI=1S/C6H10O5S/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8) |

InChI-Schlüssel |

QYKOABMCTQEXBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1OCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid typically involves the reaction of tetrahydrothiophene with suitable oxidizing agents to introduce the dioxido groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dioxido group to other sulfur-containing functionalities.

Substitution: The acetic acid moiety can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular processes. The acetic acid moiety may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid, differing in ring saturation, substituents, or heterocyclic systems:

3-Thiopheneacetic Acid, 2,3-Dihydro-, 1,1-Dioxide (CAS 17236-25-8)

- Molecular Formula : C₆H₈O₄S

- Molecular Weight : 176.19 g/mol

- Structural Difference : Partially saturated thiophene ring (2,3-dihydro) with one double bond retained, compared to the fully saturated tetrahydrothiophene ring in the target compound.

2-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)acetic Acid (CAS 130105-46-3)

- Molecular Formula : C₁₀H₁₀O₄S

- Molecular Weight : 226.25 g/mol

- Structural Difference : Incorporates a benzothiophene ring (fused benzene and thiophene) instead of tetrahydrothiophene.

- Impact : Enhanced lipophilicity due to the aromatic benzene ring, likely influencing bioavailability and metabolic stability in drug design .

2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic Acid (CAS 1340400-77-2)

- Molecular Formula : C₇H₁₂O₄S

- Molecular Weight : 192.23 g/mol

- Structural Difference : Six-membered thiopyran ring (tetrahydrothiopyran) instead of the five-membered tetrahydrothiophene.

- Impact : Larger ring size may reduce steric hindrance and alter solubility profiles, as suggested by its storage in 10 mM solutions at 2–8°C .

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic Acid (CAS 854357-37-2)

- Molecular Formula: C₉H₇NO₄S₂

- Molecular Weight : 257.29 g/mol

- Structural Difference : Benzisothiazole ring with a sulfone group and a sulfur-linked acetic acid chain.

- Impact : The benzisothiazole core introduces nitrogen into the heterocycle, which may enhance binding to biological targets compared to sulfur-only systems .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid | 4785-66-4 | C₆H₁₀O₄S | 178.21 | Saturated tetrahydrothiophene, oxygen linker |

| 3-Thiopheneacetic acid, 2,3-dihydro-, 1,1-dioxide | 17236-25-8 | C₆H₈O₄S | 176.19 | Partially unsaturated thiophene |

| 2-(1,1-Dioxo-benzothiophen-3-yl)acetic acid | 130105-46-3 | C₁₀H₁₀O₄S | 226.25 | Benzothiophene fused ring |

| 2-(1,1-Dioxidotetrahydrothiopyran-3-yl)acetic acid | 1340400-77-2 | C₇H₁₂O₄S | 192.23 | Six-membered thiopyran ring |

| 2-[(1,1-Dioxido-benzisothiazol-3-yl)thio]acetic acid | 854357-37-2 | C₉H₇NO₄S₂ | 257.29 | Benzisothiazole, sulfur linker |

Biologische Aktivität

2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article aims to summarize the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₉O₃S

- Molecular Weight : 175.21 g/mol

- IUPAC Name : 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid

Anti-inflammatory Effects

Recent studies have demonstrated that compounds related to 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid exhibit significant anti-inflammatory properties. A notable study reported that novel phenoxy acetic acid derivatives showed a reduction in paw thickness and weight in inflammatory models, indicating substantial anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound Name | Paw Thickness Reduction (%) | TNF-α Inhibition (%) | PGE-2 Inhibition (%) |

|---|---|---|---|

| Compound A | 63.35 | 61.04 | 60.58 |

| Compound B | 46.51 | 64.88 | 57.07 |

This table highlights the effectiveness of these compounds in reducing inflammation markers, which is crucial for therapeutic applications.

Pain Relief Mechanism

The mechanism of action for pain relief involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process. The IC₅₀ values for various derivatives indicate their potency as COX inhibitors.

Table 2: COX Inhibition Potency of Selected Compounds

| Compound Name | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Mefenamic Acid | 9.03 | 5.3 | 1.70 |

| Celecoxib | 0.05 | 0.02 | 250 |

| Compound C | 8.43 | 0.09 | 93.78 |

The selectivity index is particularly important as it indicates the compound's preference for inhibiting COX-2 over COX-1, thus minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

A study evaluated the analgesic efficacy of a related compound in a rat model of acute pain induced by formalin injection. The results indicated that administration of the compound significantly reduced pain scores compared to controls, demonstrating its potential as an analgesic agent.

Case Study 2: Toxicological Profile Assessment

In another study, the safety profile of compounds similar to 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid was assessed through renal and liver function tests in animal models. The results showed no significant elevation in liver enzymes (AST and ALT), suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.